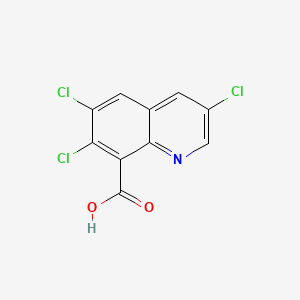
rac trans-2-Hydroxy Glyburide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac trans-2-Hydroxy Glyburide is a biochemical compound with the molecular formula C23H28ClN3O6S and a molecular weight of 510.00. It is a derivative of Glyburide, a well-known sulfonylurea used in the treatment of type 2 diabetes mellitus. This compound is primarily used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac trans-2-Hydroxy Glyburide involves the reaction of Glyburide with specific reagents under controlled conditions. The detailed synthetic route typically includes the following steps:
Starting Material: Glyburide is used as the starting material.
Hydroxylation: The hydroxylation of Glyburide is achieved using appropriate hydroxylating agents.
Purification: The product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac trans-2-Hydroxy Glyburide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
rac trans-2-Hydroxy Glyburide has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of sulfonylurea derivatives.
Biology: The compound is used in biological research to study its effects on cellular processes and protein interactions.
Medicine: Research on this compound contributes to understanding the pharmacological properties of Glyburide derivatives.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of rac trans-2-Hydroxy Glyburide involves its interaction with ATP-sensitive potassium channels on beta cells in the pancreas. By closing these channels, the compound increases intracellular potassium and calcium ion concentrations, leading to the stimulation of insulin secretion. This mechanism is similar to that of Glyburide, which is used to manage blood glucose levels in patients with type 2 diabetes mellitus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyburide: The parent compound, used in the treatment of type 2 diabetes.
rac trans-4-Hydroxy Glyburide: An active metabolite of Glyburide with similar pharmacological properties.
Glibenclamide: Another sulfonylurea with a similar mechanism of action.
Uniqueness
rac trans-2-Hydroxy Glyburide is unique due to its specific hydroxylation at the trans-2 position, which may confer distinct pharmacological properties compared to other Glyburide derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for research applications.
Propriétés
Numéro CAS |
586414-93-9 |
|---|---|
Formule moléculaire |
C23H28ClN3O6S |
Poids moléculaire |
510.002 |
Nom IUPAC |
5-chloro-N-[2-[4-[[(1S,2S)-2-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-8-16(24)14-18(21)22(29)25-13-12-15-6-9-17(10-7-15)34(31,32)27-23(30)26-19-4-2-3-5-20(19)28/h6-11,14,19-20,28H,2-5,12-13H2,1H3,(H,25,29)(H2,26,27,30)/t19-,20-/m0/s1 |
Clé InChI |
PASKIAZVROHUGZ-PMACEKPBSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3O |
Synonymes |
rel-5-Chloro-N-[2-[4-[[[[[(1R,2R)-2-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













